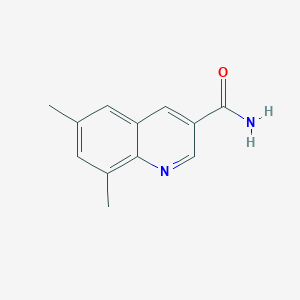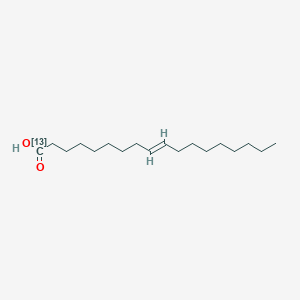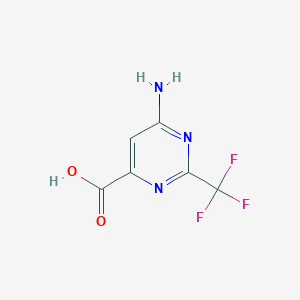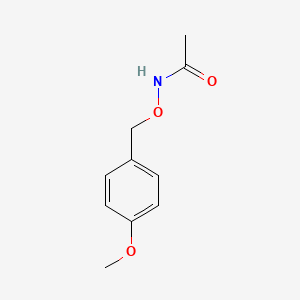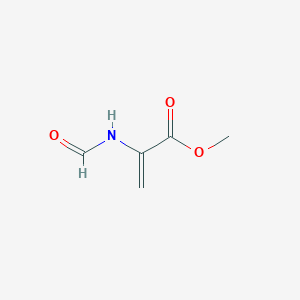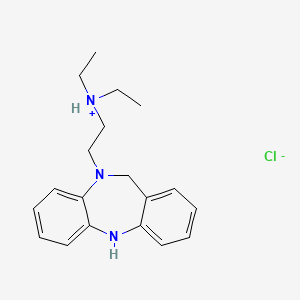
10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine is a compound belonging to the class of dibenzodiazepines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a diazepine ring fused with two benzene rings and a diethylaminoethyl side chain, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with diethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. For instance, the use of a flow platform for the synthesis of benzodiazepines has been reported, allowing for the production of various benzodiazepine derivatives with high yields and purity .
化学反応の分析
Types of Reactions
10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The diethylaminoethyl side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its anxiolytic and antipsychotic properties, similar to other benzodiazepines.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine involves its interaction with specific molecular targets. It is believed to bind to receptors in the central nervous system, modulating neurotransmitter activity and producing therapeutic effects. The exact pathways and targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Chlordiazepoxide: Known for its anxiolytic properties.
Diazepam: Widely used as an anxiolytic and muscle relaxant.
Clozapine: An antipsychotic agent with a similar dibenzodiazepine structure.
Uniqueness
10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine is unique due to its specific side chain and the resulting chemical properties. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
32047-72-6 |
|---|---|
分子式 |
C19H26ClN3 |
分子量 |
331.9 g/mol |
IUPAC名 |
2-(6,11-dihydrobenzo[b][1,4]benzodiazepin-5-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H25N3.ClH/c1-3-21(4-2)13-14-22-15-16-9-5-6-10-17(16)20-18-11-7-8-12-19(18)22;/h5-12,20H,3-4,13-15H2,1-2H3;1H |
InChIキー |
NYUMGRCHKCJLBG-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCN1CC2=CC=CC=C2NC3=CC=CC=C31.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



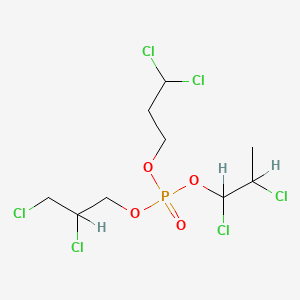


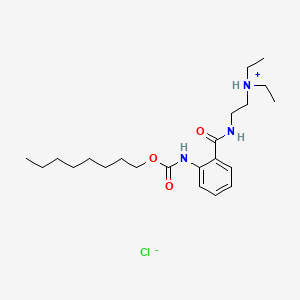

![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
